Formation Pathway of Calcipotriol Impurity F: A Process-Related Intermediate
Formation Pathway of Calcipotriol Impurity F: A Process-Related Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its complex chemical structure necessitates a multi-step synthesis, often involving the use of protecting groups to ensure regioselectivity and efficiency. A critical aspect of drug development and manufacturing is the identification, characterization, and control of impurities. Calcipotriol Impurity F, identified by the CAS number 112875-61-3 and the molecular formula C₃₉H₆₈O₃Si₂, is not a degradation product but rather a process-related impurity. This technical guide elucidates the formation pathway of Calcipotriol Impurity F, providing a detailed overview of its origin within the synthetic process of Calcipotriol.
The Genesis of Impurity F: A Tale of Incomplete Deprotection
The formation of Calcipotriol Impurity F is intrinsically linked to the synthetic strategy employed for Calcipotriol, which commonly utilizes silyl ether protecting groups to shield the reactive hydroxyl moieties on the A-ring of the vitamin D scaffold. The most frequently used silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl).
The core of the issue lies in the final deprotection step of the synthesis. Calcipotriol Impurity F is chemically known as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol. This nomenclature reveals that it is a bis-tert-butyldimethylsilyl (bis-TBDMS) protected precursor to Calcipotriol. Its presence in the final active pharmaceutical ingredient (API) is a direct result of the incomplete removal of these two TBDMS protecting groups.
The Synthetic Pathway Leading to Calcipotriol and the Formation of Impurity F
A common and efficient method for the synthesis of Calcipotriol is the convergent synthesis approach. This strategy involves the separate synthesis of the A-ring and the CD-ring fragments, which are then coupled together in a key step. The formation of Impurity F can be understood by examining the final stages of this synthesis.
Step 1: Protection of the A-ring Diol
The synthesis typically starts with a suitable precursor for the A-ring which contains two hydroxyl groups at the C1 and C3 positions. These hydroxyl groups are protected as their TBDMS ethers to prevent unwanted side reactions in subsequent steps.
Step 2: Synthesis of the CD-Ring Side Chain Precursor
Concurrently, the CD-ring system with the desired side chain is synthesized. This fragment is typically a sulfone or an aldehyde derivative, primed for coupling with the A-ring.
Step 3: Coupling of the A-ring and CD-Ring Fragments
A crucial step in the synthesis is the coupling of the protected A-ring synthon with the CD-ring side chain precursor. A widely used method for this transformation is the Julia-Kocienski olefination or a similar palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction forms the complete carbon skeleton of the Calcipotriol molecule, but with the hydroxyl groups on the A-ring still protected. The product of this reaction is, in fact, Calcipotriol Impurity F .
Step 4: Deprotection to Yield Calcipotriol
The final step in the synthesis is the removal of the two TBDMS protecting groups from Calcipotriol Impurity F to yield the active pharmaceutical ingredient, Calcipotriol. This is typically achieved by treating the protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).
If this deprotection step is not driven to completion, or if the purification of the final product is not sufficiently effective, Calcipotriol Impurity F will be carried through as a process-related impurity in the final Calcipotriol drug substance.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps involved in the formation and removal of Calcipotriol Impurity F, based on literature precedents. It's important to note that actual yields can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| 1 | Protection | TBDMS-Cl, Imidazole, DMF | >95% | Generic Synthetic Knowledge |
| 2 | Coupling (Sonogashira) | Protected A-ring alkyne, CD-ring vinyl triflate, Pd(PPh₃)₄, CuI, Et₃N, THF | 70-85% | PNAS, 2022, 119 (18) e2200814119 |
| 3 | Deprotection | TBAF, THF | >90% | General Organic Synthesis Protocols |
The level of Calcipotriol Impurity F in the final API is strictly controlled by pharmacopeial monographs and is typically required to be below a certain threshold (e.g., <0.15%).
Experimental Protocols
Synthesis of (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol (Calcipotriol Impurity F) via Sonogashira Coupling
Materials:
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Protected A-ring alkyne synthon
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CD-ring vinyl triflate synthon
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N), freshly distilled
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen atmosphere
Procedure:
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To a solution of the CD-ring vinyl triflate (1.0 eq) in anhydrous THF under an inert atmosphere, add the protected A-ring alkyne (1.2 eq), CuI (0.2 eq), and Pd(PPh₃)₄ (0.1 eq).
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Add freshly distilled Et₃N (5.0 eq) to the mixture.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Calcipotriol Impurity F as a white solid.
Deprotection of Calcipotriol Impurity F to Yield Calcipotriol
Materials:
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Calcipotriol Impurity F
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Tetrabutylammonium fluoride (TBAF), 1M solution in THF
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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Dissolve Calcipotriol Impurity F (1.0 eq) in anhydrous THF under an inert atmosphere.
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Add the 1M solution of TBAF in THF (2.5 eq per silyl group, total 5.0 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture for 4-12 hours, monitoring the deprotection by TLC or HPLC.
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Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the mixture with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude Calcipotriol by flash column chromatography or preparative HPLC to remove any residual starting material (Impurity F) and other byproducts.
Analytical Method for the Determination of Calcipotriol and Impurity F by HPLC
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
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Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
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Flow Rate: 1.0 mL/min
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Detection: UV at 264 nm
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Column Temperature: 40 °C
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Injection Volume: 10 µL
Sample Preparation:
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Accurately weigh and dissolve the Calcipotriol sample in the mobile phase to a known concentration.
Procedure:
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Equilibrate the HPLC system with the initial mobile phase composition.
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Inject the sample solution.
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Run the gradient program and record the chromatogram.
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Calcipotriol Impurity F, being more lipophilic due to the two silyl groups, will have a longer retention time than Calcipotriol.
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Quantify the amount of Impurity F by comparing its peak area to that of a certified reference standard.
Conclusion
Calcipotriol Impurity F is a key process-related impurity in the synthesis of Calcipotriol. Its formation is a direct consequence of the use of silyl protecting groups, and it is essentially a synthetic intermediate that may persist in the final product if the deprotection step is incomplete or purification is inadequate. A thorough understanding of its formation pathway is crucial for the development of robust and well-controlled manufacturing processes for Calcipotriol, ensuring the safety and efficacy of this important therapeutic agent. By implementing appropriate in-process controls and validated analytical methods, the level of this impurity can be effectively monitored and minimized in the final drug substance.
